2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the second position, a dimethylphenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-5-(2,3-dimethylphenyl)pyridine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and the use of catalysts can further improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenylpyridine-3-carboxylic acid
- 2-Amino-5-(3,4-dimethylphenyl)pyridine-3-carboxylic acid
- 2-Amino-5-(2,4-dimethylphenyl)pyridine-3-carboxylic acid
Uniqueness
2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
2-amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-8-4-3-5-11(9(8)2)10-6-12(14(17)18)13(15)16-7-10/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDAPYNFHTWZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(N=C2)N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687045 |
Source
|
Record name | 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258634-67-1 |
Source
|
Record name | 2-Amino-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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